molecular formula C8H8BrF2N B6601857 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine CAS No. 1346534-78-8

5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine

Cat. No. B6601857
CAS RN: 1346534-78-8
M. Wt: 236.06 g/mol
InChI Key: SJEUQWHLLVQGIX-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine, also known as “5-bromo-3-difluoroethyl-2-methylpyridine”, is an organic compound with a molecular formula of C6H6BrF2N. This compound is an aromatic heterocyclic compound, containing both a nitrogen and a bromine atom. It is a colorless, volatile liquid that is slightly soluble in water and miscible with most organic solvents. 5-Bromo-3-difluoroethyl-2-methylpyridine has a wide range of applications in organic synthesis and is used as a reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 5-bromo-3-difluoroethyl-2-methylpyridine is not well understood. However, it is believed to act as a nucleophilic catalyst, which means it can facilitate the formation of new chemical bonds between two molecules. This is because the bromine atom in the compound is a strong electron-withdrawing group, which can attract electrons from other molecules and induce a reaction. Additionally, the difluoroethyl group in the compound is believed to act as a Lewis acid, which can increase the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-difluoroethyl-2-methylpyridine are not well understood. However, it is believed to have a range of effects on biochemical processes, such as the production of proteins and enzymes, and on physiological processes, such as the regulation of hormones and the immune system. It is also believed to have an effect on the metabolism of drugs and other compounds, as well as on the absorption of nutrients.

Advantages and Limitations for Lab Experiments

5-Bromo-3-difluoroethyl-2-methylpyridine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a useful reagent for organic synthesis. Additionally, it can be used in a variety of lab experiments, including the synthesis of heterocyclic compounds and the synthesis of polymers. However, it can be toxic if ingested, and it is also flammable and volatile, which can be a safety hazard in the lab.

Future Directions

There are a number of potential future directions for research involving 5-bromo-3-difluoroethyl-2-methylpyridine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. Additionally, further research could be conducted into the safety and toxicity of the compound, as well as its potential uses in drug development and other medical applications. Finally, further research could be conducted into the synthesis of other compounds using 5-bromo-3-difluoroethyl-2-methylpyridine as a reagent.

Synthesis Methods

5-Bromo-3-difluoroethyl-2-methylpyridine can be synthesized in a variety of ways. One method is the reaction of 1,1-difluoroethyl bromide with 2-methylpyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-bromo-3-difluoroethyl-2-methylpyridine and the corresponding 5-bromo-3-difluoroethylpyridine. Another method is the reaction of 1,1-difluoroethyl bromide with 2-methylpyridine in the presence of a palladium catalyst. This reaction produces a mixture of 5-bromo-3-difluoroethyl-2-methylpyridine and the corresponding 5-bromo-3-difluoroethylpyridine.

Scientific Research Applications

5-Bromo-3-difluoroethyl-2-methylpyridine is used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as 5-bromo-3-difluoroethylpyridine and 5-bromo-3-difluoroethyl-2-methyl-4-pyridinol. It is also used as a reagent in organic synthesis, such as the synthesis of heterocyclic compounds and the synthesis of polymers. Additionally, 5-bromo-3-difluoroethyl-2-methylpyridine is used as a catalyst in organic reactions, such as the reaction of 1,1-difluoroethyl bromide with 2-methylpyridine.

properties

IUPAC Name

5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-5-7(8(2,10)11)3-6(9)4-12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEUQWHLLVQGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine

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